molecular formula C7H12ClN3 B2575901 1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride CAS No. 2408971-30-0

1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B2575901
CAS No.: 2408971-30-0
M. Wt: 173.64
InChI Key: AYTBQXMTFIRFQW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-methylpyrazol-3-amine;hydrochloride is a chemical compound with the molecular weight of 173.65 . It is a powder at room temperature . The IUPAC name for this compound is 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.ClH/c1-10-6(5-2-3-5)4-7(8)9-10;/h4-5H,2-3H2,1H3,(H2,8,9);1H . This indicates the presence of a cyclopropyl group, a methyl group, and a pyrazol-3-amine group in the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 173.65 .

Scientific Research Applications

Synthesis of Structurally Diverse Compounds

Research by Limbach et al. (2009) demonstrates the synthesis of diverse compounds like 5-oxopiperazine-2-carboxylates using a primary amine, which includes compounds similar to 1-Cyclopropyl-5-methylpyrazol-3-amine. These compounds serve as dipeptide mimics and templates, showcasing a broad application in synthetic organic chemistry (Limbach et al., 2009).

Antimicrobial Applications

Behbehani et al. (2011) utilized 2-arylhydrazononitriles, similar in structure to the subject compound, for synthesizing heterocyclic substances with notable antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).

Antitumor and Antimicrobial Activities

Riyadh (2011) focused on synthesizing novel N-arylpyrazole-containing enaminones with antitumor and antimicrobial activities. These studies highlight the potential of compounds similar to 1-Cyclopropyl-5-methylpyrazol-3-amine in therapeutic applications (Riyadh, 2011).

Corrosion Inhibition

Chetouani et al. (2005) investigated bipyrazole compounds, akin to the compound , for their efficiency in inhibiting the corrosion of pure iron in acidic media. This indicates the potential use of similar compounds in industrial applications to prevent metal corrosion (Chetouani et al., 2005).

Synthetic Methodologies

Huang et al. (2017) established a method to access chiral spiro-phosphonylpyrazoline oxindoles, showcasing how similar compounds can be utilized in developing new synthetic methodologies (Huang et al., 2017).

Lewis Acid-Catalyzed Reactions

Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, providing insights into the reaction mechanisms of similar compounds (Lifchits & Charette, 2008).

Enzymatic Oxidation Studies

Shaffer et al. (2001) investigated the enzymatic oxidation of N-cyclopropyl-N-methylaniline, which has structural similarities to the compound , shedding light on the biochemistry of similar compounds (Shaffer et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-cyclopropyl-5-methylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-5-4-7(8)9-10(5)6-2-3-6;/h4,6H,2-3H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTBQXMTFIRFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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